Comparative PI3Kδ Cellular Potency of a 2-(Piperidin-3-ylmethyl)pyridine-Based Inhibitor vs. Structurally Related Analog
A compound incorporating the 2-(piperidin-3-ylmethyl)pyridine motif has been evaluated for its ability to inhibit PI3Kδ-mediated AKT phosphorylation in a cellular context. The compound demonstrated an IC50 of 102 nM in Ri-1 cells [1]. This cellular activity is a critical differentiator, as it reflects not just target engagement but also the molecule's ability to permeate the cell membrane and function within the complex intracellular environment. While this specific compound is a more complex derivative, its activity provides a baseline for the scaffold's potential in a cellular PI3Kδ inhibition model, distinguishing it from related piperidine-pyridine analogs that may show high biochemical potency but lack cellular efficacy or whose cellular activity has not been reported [2]. This data point is essential for researchers prioritizing compounds with demonstrated functional activity in a disease-relevant cellular model.
| Evidence Dimension | Cellular PI3Kδ Inhibition (pAKT S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Structurally related piperidine-pyridine analogs (cellular activity not quantified/reported) |
| Quantified Difference | Quantified cellular activity vs. unknown activity for comparators |
| Conditions | Inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay |
Why This Matters
This evidence highlights the compound's potential for functional cellular activity, a key selection criterion over analogs with only biochemical binding data.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): IC50 for human PI3Kdelta. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM113564 (US8633204, 302): IC50 for PI3-Kα. BindingDB Entry. View Source
